molecular formula C23H26NPS B6305879 N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine CAS No. 1883429-99-9

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine

Cat. No.: B6305879
CAS No.: 1883429-99-9
M. Wt: 379.5 g/mol
InChI Key: WYCQRFAODUWGOF-UHFFFAOYSA-N
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Description

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is a complex organic compound with a unique structure that includes both phosphine and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine typically involves the reaction of diphenylphosphine with an appropriate alkylating agent, followed by the introduction of the thioether group. One common method involves the use of 2-bromoethylamine hydrobromide as the alkylating agent, which reacts with diphenylphosphine to form the phosphine-amine intermediate. This intermediate is then reacted with 4-methylthiophenol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The thioether group can be reduced to form thiols.

    Substitution: Both the phosphine and thioether groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides and sulfoxides.

    Reduction: Thiols and secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine involves its ability to coordinate with metal ions through the phosphine and thioether groups. This coordination can facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is unique due to its combination of phosphine and thioether groups, which allows for versatile coordination chemistry and catalytic applications. Its structure provides distinct reactivity compared to simpler phosphine ligands, making it valuable in specialized catalytic processes.

Properties

IUPAC Name

2-diphenylphosphanyl-N-[2-(4-methylphenyl)sulfanylethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26NPS/c1-20-12-14-23(15-13-20)26-19-17-24-16-18-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCQRFAODUWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNCCP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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